![molecular formula C22H25N5O4 B2904243 3-[6-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one CAS No. 451469-33-3](/img/structure/B2904243.png)
3-[6-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Targeted Protein Degradation
This compound is a heterobifunctional crosslinker useful in the development of PROTAC degraders . PROTACs are molecules designed to induce the degradation of specific proteins, a method with therapeutic potential in drug development. The incorporation of rigidity into the linker region of this compound can influence the 3D orientation of the molecules, which is crucial for the formation of the ternary complex necessary for targeted protein degradation .
Chemical Biology Research
In chemical biology, this compound can be used to create bifunctional molecules . These molecules have two functional groups that can interact with different biological targets, allowing researchers to probe biological systems and manipulate biochemical pathways for experimental and therapeutic purposes .
Anti-Tubercular Agents
The structural analogs of this compound have been explored for their anti-tubercular activity . By designing and synthesizing derivatives, researchers aim to find potent agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Organic Synthesis Precursor
This compound serves as a precursor in organic synthesis. It can be used to prepare furan-2-carboxylic acid derivatives by reacting with furan-2-carbonyl chloride. These derivatives are valuable in various synthetic pathways for creating new chemical entities .
Drug-Like Property Optimization
The compound’s structure can be modified to optimize drug-like properties such as solubility, stability, and bioavailability. This is essential in the drug development process to ensure that potential drugs have the desired therapeutic effects and minimal side effects .
Ternary Complex Formation
In the context of targeted protein degradation, the compound can affect ternary complex formation . This is the interaction between the PROTAC molecule, the target protein, and the E3 ubiquitin ligase, which is necessary for tagging the target protein for degradation .
Bioconjugation
As a crosslinker, it can be used in bioconjugation techniques to attach various biomolecules to one another or to solid supports. This has applications in the development of diagnostic tools, drug delivery systems, and biocompatible materials .
Pharmacological Research
Finally, the compound can be used in pharmacological research to study its interaction with biological systems. This includes investigating its pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the movement of the drug through the body) .
Propiedades
IUPAC Name |
3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c28-20(25-12-14-26(15-13-25)22(30)19-9-6-16-31-19)10-2-1-5-11-27-21(29)17-7-3-4-8-18(17)23-24-27/h3-4,6-9,16H,1-2,5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKPDWBVJPIMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

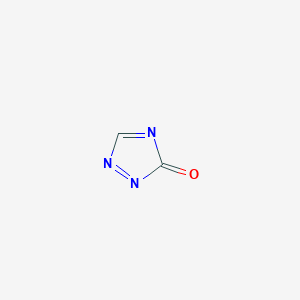
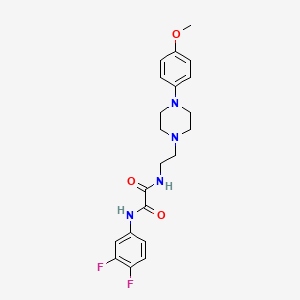
![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2904165.png)

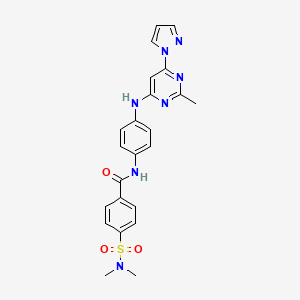



![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)
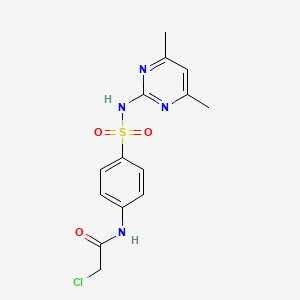
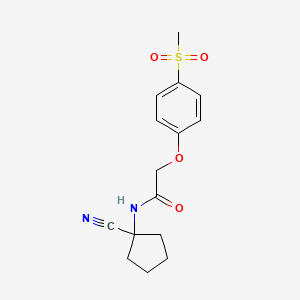
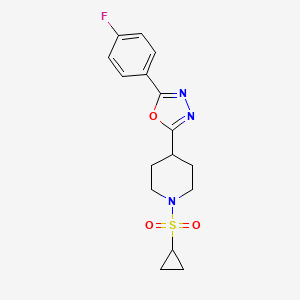

![3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2904183.png)